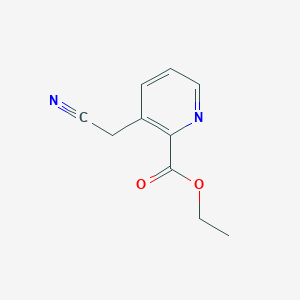

Ethyl 3-(cyanomethyl)picolinate

Description

Contextualizing Pyridines and Their Derivatives in Organic Synthesis

Pyridines are heterocyclic aromatic compounds that are integral to numerous bioactive molecules, ligands for metal catalysis, and functional materials. chemistryviews.org The ability to selectively functionalize the pyridine (B92270) ring is a key area of research in organic chemistry. Pyridinecarboxylic acids, which are derivatives of pyridine containing a carboxylic acid group, exist in three isomeric forms: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org These isomers and their derivatives serve as versatile precursors in the synthesis of more complex molecules.

Significance of Picolinic Acid Derivatives in Contemporary Chemical Synthesis

Picolinic acid and its derivatives are particularly important due to their role as chelating agents for a variety of metal ions, including chromium, zinc, manganese, copper, and iron. wikipedia.org This property makes them useful in biomedical applications, such as in the development of contrast agents for magnetic resonance imaging (MRI) and for radiolabeling in therapy. nih.gov The structural and electronic characteristics of picolinic acid allow for the formation of stable complexes with various metal ions. nih.gov Furthermore, the synthesis of various picolinic acid derivatives is a subject of ongoing research to create new ligands and functional molecules. umsl.edu For instance, recent studies have focused on the synthesis of aminopicolinic acids and their potential use as ligands for transition metals. umsl.edu

Structural Classification of Ethyl 3-(cyanomethyl)picolinate within Pyridine Chemistry

This compound is a derivative of picolinic acid. Specifically, it is the ethyl ester of picolinic acid with a cyanomethyl group attached at the 3-position of the pyridine ring. This places it within the class of substituted pyridine-2-carboxylates. The presence of the ester, the nitrile (cyano group), and the pyridine ring provides multiple reactive sites, making it a valuable intermediate in organic synthesis.

IUPAC Nomenclature and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 3-(cyanomethyl)pyridine-2-carboxylate. uni.lunih.gov

Common synonyms for this compound include:

Ethyl 3-(cyanomethyl)pyridine-2-carboxylate nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H10N2O2 | bldpharm.comcenmed.com |

| Molecular Weight | 190.20 g/mol | bldpharm.com |

| CAS Number | 301666-62-6 | bldpharm.comcenmed.com |

| SMILES Code | O=C(OCC)C1=NC=CC=C1CC#N | bldpharm.com |

| InChI Key | SABOUVSBXHEYJP-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(cyanomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8(5-6-11)4-3-7-12-9/h3-4,7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABOUVSBXHEYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623301 | |

| Record name | Ethyl 3-(cyanomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301666-62-6 | |

| Record name | Ethyl 3-(cyanomethyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301666-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(cyanomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(cyanomethyl)picolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Cyanomethyl Picolinate

Direct Synthetic Routes to Ethyl 3-(cyanomethyl)picolinate

The direct formation of this compound can be envisioned through two main strategies: the esterification of a pre-existing cyanomethylpicolinic acid or the direct cyanomethylation of an appropriate ethyl picolinate (B1231196) precursor.

Esterification Approaches

A fundamental approach to synthesizing this compound involves the esterification of 3-(cyanomethyl)picolinic acid. The classical Fischer-Speier esterification, which utilizes an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a well-established method for converting carboxylic acids to their corresponding ethyl esters. libretexts.orggoogle.com This reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of ethanol. The equilibrium can be driven towards the product by removing water as it is formed. libretexts.org

While specific literature on the esterification of 3-(cyanomethyl)picolinic acid is not abundant, the general principles of Fischer esterification are broadly applicable to pyridine (B92270) carboxylic acids. For instance, the synthesis of ethyl picolinate from picolinic acid is achieved by refluxing with concentrated sulfuric acid in anhydrous ethanol. nih.gov A similar protocol would be expected to be effective for 3-(cyanomethyl)picolinic acid.

| Reactant | Reagent | Catalyst | Conditions | Product | Yield |

| 3-(cyanomethyl)picolinic acid | Ethanol | H₂SO₄ (conc.) | Reflux | This compound | Not reported |

| Picolinic acid | Ethanol | H₂SO₄ (conc.) | Reflux | Ethyl picolinate | 85% nih.gov |

This table presents a potential esterification reaction for 3-(cyanomethyl)picolinic acid based on a known procedure for a similar compound.

Cyanomethylation Strategies

Direct cyanomethylation of the pyridine ring at the 3-position of ethyl picolinate presents a more convergent synthetic route. However, direct C-H cyanomethylation of pyridine derivatives is often challenging due to the electron-deficient nature of the ring. More commonly, this transformation is achieved by first installing a leaving group, such as a halogen, at the desired position.

A plausible strategy involves the use of a pre-functionalized cyanomethylating agent. While direct cyanomethylation of the C-H bond is difficult, recent advances in photoredox catalysis have enabled the cyanomethylation of various heterocycles, including imidazopyridines, using reagents like bromoacetonitrile. thieme-connect.de These methods often employ an iridium-based photocatalyst under visible light irradiation.

Precursor Chemistry and Intermediate Transformations

Given the challenges of direct synthesis, multi-step sequences involving the synthesis and transformation of key precursors are common for preparing substituted pyridines like this compound.

Synthesis from Picolinate Precursors

A robust and widely applicable method involves the synthesis of an ethyl 3-(halomethyl)picolinate intermediate, followed by nucleophilic substitution with a cyanide salt. The starting material for this sequence is typically ethyl 3-methylpicolinate, which can be subjected to radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to afford the corresponding ethyl 3-(bromomethyl)picolinate or ethyl 3-(chloromethyl)picolinate.

Once the halomethyl intermediate is obtained, the introduction of the cyano group can be achieved by reaction with a metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. wikipedia.org This nucleophilic substitution reaction is a standard method for the formation of nitriles.

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product |

| Ethyl 3-(chloromethyl)picolinate | Sodium Cyanide | - | DMSO | This compound |

| Ethyl 3-(bromomethyl)picolinate | Potassium Cyanide | - | DMF | This compound |

This table outlines a proposed synthetic sequence for this compound via a halomethyl intermediate.

Utilization of Cyanomethyl-Bearing Synthons

An alternative approach involves building the pyridine ring with the cyanomethyl group already incorporated into one of the precursors. Various pyridine synthesis methodologies exist, such as the Hantzsch pyridine synthesis or Kröhnke pyridine synthesis, which could potentially be adapted to use a cyanomethyl-containing synthon. For example, a 1,3-dicarbonyl compound could be condensed with an enamine and a cyanomethyl-substituted aldehyde or ketone in the presence of an ammonia (B1221849) source. However, the specific application of this strategy for the synthesis of this compound is not well-documented in the literature.

Reaction Conditions and Optimization Studies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For the esterification of 3-(cyanomethyl)picolinic acid, optimization would involve screening different acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) and exploring methods for the efficient removal of water, such as azeotropic distillation with toluene (B28343) using a Dean-Stark apparatus.

In the case of the cyanomethylation of an ethyl 3-(halomethyl)picolinate, the choice of cyanide source (e.g., NaCN, KCN, CuCN) and solvent can significantly impact the reaction rate and yield. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could also be beneficial in facilitating the reaction between the organic substrate and the inorganic cyanide salt.

For palladium-catalyzed cyanation reactions of aryl halides, a related transformation, extensive optimization studies have been performed. nih.govmit.edu These studies have investigated various palladium precatalysts, ligands, bases, and solvent systems to achieve high yields under mild conditions. For instance, the use of potassium hexacyanoferrate(II) as a non-toxic cyanide source has been explored. nih.gov

| Reaction | Catalyst/Promoter | Base | Solvent | Temperature (°C) | Yield (%) |

| Cyanation of Aryl Chloride | Pd₂(dba)₃ / L1 | KOAc | Dioxane/H₂O | 100 | High nih.gov |

| Cyanation of Aryl Bromide | P1 (precatalyst) | K₃PO₄ | THF/H₂O | 40 | 93 mit.edu |

This table presents optimized conditions for palladium-catalyzed cyanation of aryl halides, which can serve as a starting point for the optimization of the synthesis of this compound from a halomethyl precursor.

Solvent Effects in Synthesis

The selection of a solvent is a critical parameter in the synthesis of picolinate derivatives, significantly influencing reaction efficiency. A study investigating a multi-component reaction to produce picolinates explored the efficacy of various solvents. nih.gov The model reaction involved ethyl 2-oxopropanoate, 4-chlorobenzaldehyde, malononitrile, and ammonium acetate, catalyzed by a novel nanoporous heterogeneous catalyst. nih.gov

The investigation revealed that the choice of solvent had a substantial impact on the product yield. A range of solvents including water, n-hexane, acetonitrile, ethanol, chloroform, dichloromethane, ethyl acetate, and methanol (B129727) were tested. nih.gov Among these, ethanol (EtOH) was identified as the optimal solvent, leading to the highest yield of the desired picolinate product. nih.gov The reaction was also attempted without a solvent, which resulted in a significantly lower yield.

Table 1: Effect of Different Solvents on the Synthesis of a Picolinate Derivative

| Solvent | Yield (%) |

|---|---|

| DMF | 82 |

| H₂O | 75 |

| n-hexane | 60 |

| CH₃CN | 80 |

| EtOH | 91 |

| CHCl₃ | 70 |

| CH₂Cl₂ | 65 |

| EtOAc | 78 |

| MeOH | 85 |

Data sourced from a study on the synthesis of picolinate and picolinic acid derivatives. nih.gov

Catalyst Selection and Reaction Efficiency

The catalyst is a cornerstone of the synthetic process, dictating the reaction's speed and yield. For the synthesis of picolinate derivatives, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been shown to be highly effective. nih.gov This metal-organic framework (MOF) based on zirconium features phosphonic acid groups, which are crucial for its catalytic activity. nih.gov

The catalyst's high thermal stability and large surface area contribute to its efficiency. nih.gov The study demonstrated that a small amount of the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst could facilitate the reaction to achieve high to excellent yields, ranging from 74% to 91%, within relatively short reaction times of 45 to 75 minutes. nih.gov The effectiveness of the catalyst is attributed to its ability to activate the aldehyde reactant and facilitate the subsequent steps of the reaction cascade, including the Michael addition and intramolecular cyclization. nih.gov

Table 2: Catalyst Amount and its Effect on Product Yield

| Catalyst Amount (mg) | Yield (%) |

|---|---|

| 1 | 75 |

| 2 | 80 |

| 3 | 84 |

| 4 | 88 |

| 5 | 91 |

Data reflects the synthesis of a picolinate derivative in ethanol at ambient temperature. nih.gov

Temperature and Pressure Parameters in Reaction Progression

Temperature is another key variable that can influence the progression and outcome of the synthesis. The investigation into the synthesis of picolinate derivatives using the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst explored the effect of temperature on the reaction yield. nih.gov The reactions were tested at ambient temperature, 40 °C, 60 °C, and 80 °C. nih.gov

The results indicated that the optimal temperature for this specific catalytic system was ambient temperature, which yielded the highest product percentage. nih.gov Increasing the temperature did not lead to an improvement in the yield, suggesting that the catalyst is highly active under mild conditions. The synthesis was conducted at atmospheric pressure.

Table 3: Influence of Temperature on the Synthesis of a Picolinate Derivative

| Temperature (°C) | Yield (%) |

|---|---|

| Ambient | 91 |

| 40 | 91 |

| 60 | 90 |

Data based on the synthesis of a picolinate derivative in ethanol with 5 mg of catalyst. nih.gov

Spectroscopic Characterization of Ethyl 3 Cyanomethyl Picolinate and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural features of organic molecules. For ethyl 3-(cyanomethyl)picolinate, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms and the electronic environment within the molecule.

While specific experimental ¹H NMR data for this compound is not widely available in the public domain, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of structurally similar compounds, such as ethyl picolinate (B1231196) and ethyl nicotinate.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methylene (B1212753) group of the cyanomethyl substituent, and the ethyl ester group.

Pyridine Ring Protons: The protons on the pyridine ring (H-4, H-5, and H-6) are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the ester and cyanomethyl groups will influence their precise chemical shifts. The H-6 proton, being adjacent to the nitrogen atom, is anticipated to be the most deshielded and appear at the lowest field. The coupling between these protons will result in characteristic splitting patterns (doublets and triplets), allowing for their unambiguous assignment.

Cyanomethyl Protons: The two protons of the methylene group (CH₂CN) attached to the C-3 position of the pyridine ring are expected to resonate as a singlet in the range of δ 3.8 - 4.2 ppm.

Ethyl Ester Protons: The ethyl group will give rise to two signals: a quartet for the methylene protons (OCH₂CH₃) and a triplet for the methyl protons (OCH₂CH₃). The methylene protons are expected around δ 4.3 - 4.5 ppm due to the deshielding effect of the adjacent oxygen atom, while the methyl protons will appear further upfield, typically around δ 1.3 - 1.5 ppm.

Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.6 - 8.8 | dd | ~4.8, 1.5 |

| H-4 (Pyridine) | 7.8 - 8.0 | dd | ~7.7, 1.5 |

| H-5 (Pyridine) | 7.4 - 7.6 | dd | ~7.7, 4.8 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 |

| -CH₂CN | 3.8 - 4.2 | s | - |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 |

This table presents predicted data based on analogous compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon atom of the ester group (C-2) and the carbon attached to the cyanomethyl group (C-3) will have distinct chemical shifts. The remaining pyridine carbons (C-4, C-5, and C-6) will also show characteristic resonances in the aromatic region.

Ester and Cyanomethyl Group Carbons: The carbonyl carbon (C=O) of the ester group is expected to appear significantly downfield, typically in the range of δ 160 - 170 ppm. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the region of δ 115 - 120 ppm. The methylene carbon of the cyanomethyl group (-CH₂CN) and the carbons of the ethyl group (-OCH₂CH₃) will also have predictable chemical shifts.

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 166 |

| C-2 (Pyridine) | 148 - 150 |

| C-6 (Pyridine) | 149 - 151 |

| C-4 (Pyridine) | 137 - 139 |

| C-5 (Pyridine) | 125 - 127 |

| C≡N (Nitrile) | 116 - 118 |

| C-3 (Pyridine) | 132 - 134 |

| -OCH₂CH₃ | 61 - 63 |

| -CH₂CN | 20 - 22 |

| -OCH₂CH₃ | 14 - 15 |

This table presents predicted data based on analogous compounds and general principles of NMR spectroscopy.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or when dealing with synthetic intermediates, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons attached to specific protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

The application of these advanced NMR techniques is a standard practice in the structural characterization of novel pyridine derivatives and would be essential for the complete and accurate assignment of the NMR spectra of this compound and its intermediates. dntb.gov.ua

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides crucial information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups.

C≡N Stretch: A sharp and intense absorption band corresponding to the nitrile (C≡N) stretching vibration is expected in the IR spectrum around 2240-2260 cm⁻¹. This is a highly characteristic band for nitriles.

C=O Stretch: The carbonyl (C=O) stretching vibration of the ester group will give a strong absorption band in the IR spectrum, typically in the region of 1720-1740 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group will appear in the fingerprint region, usually as two distinct bands between 1300 and 1000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will result in several bands in the 1600-1400 cm⁻¹ region.

C-H Stretches: The aromatic C-H stretching vibrations of the pyridine ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and cyanomethyl groups will appear just below 3000 cm⁻¹.

Predicted IR and Raman Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Strong |

| C≡N Stretch | 2260 - 2240 | Strong | Strong |

| C=O Stretch | 1740 - 1720 | Strong | Medium |

| Pyridine Ring Stretches | 1600 - 1400 | Medium-Strong | Medium-Strong |

| C-O Stretch | 1300 - 1000 | Strong | Weak |

This table presents predicted data based on characteristic functional group frequencies.

A comparative analysis involves the following steps:

Computational Modeling: The geometry of the this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: Vibrational frequencies and intensities for both IR and Raman spectra are calculated for the optimized geometry.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Comparison: The scaled theoretical spectrum is then compared with the experimental spectrum. This comparison aids in the definitive assignment of the observed vibrational bands to specific molecular motions.

Such a comparative analysis not only validates the experimental assignments but also provides a deeper understanding of the vibrational modes of the molecule. This approach has been successfully applied to a wide range of organic molecules, including various pyridine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For this compound and its intermediates, the primary chromophore is the pyridine ring.

The UV spectrum of pyridine-based compounds is typically characterized by two main absorption bands arising from π→π* and n→π* electronic transitions. The π→π* transitions are generally of high intensity and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at longer wavelengths.

In an acidic solution, the UV spectrum of pyridine shows an absorption maximum around 254 nm. researchgate.net The spectrum of pyridine itself displays a prominent band at approximately 256-270 nm, which is attributed to a π→π* transition. researchgate.net The introduction of substituents onto the pyridine ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift), and can also affect the intensity of the absorption.

For This compound , the presence of the ester and cyanomethyl groups is expected to influence the electronic transitions of the pyridine ring. The ester group, being an electron-withdrawing group, and the cyanomethyl group can both interact with the π-system of the pyridine ring, leading to a potential bathochromic shift compared to unsubstituted pyridine. The spectrum is anticipated to show strong absorptions in the 260-280 nm range, corresponding to π→π* transitions, and a weaker n→π* transition at a longer wavelength.

A key synthetic intermediate, Ethyl picolinate , which lacks the cyanomethyl group, would also exhibit characteristic UV absorptions. Its UV spectrum is expected to be similar to that of picolinic acid, which shows absorption maxima that are influenced by the solvent environment. nist.gov The primary π→π* transition is likely to be observed in the 260-275 nm region.

Another intermediate, 2-(cyanomethyl)pyridine , presents a simpler substitution pattern. Its UV spectrum would be dominated by the pyridine chromophore, with the cyanomethyl group providing a slight modification to the electronic environment. The expected λmax for the π→π* transition would be in a range similar to that of other monosubstituted pyridines.

Table 1: Predicted UV-Vis Absorption Maxima and Electronic Transitions

| Compound | Predicted λmax (nm) | Corresponding Electronic Transition |

| This compound | ~260-280 | π→π |

| >280 | n→π (low intensity) | |

| Ethyl picolinate | ~260-275 | π→π |

| >275 | n→π (low intensity) | |

| 2-(cyanomethyl)pyridine | ~255-270 | π→π |

| >270 | n→π (low intensity) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through the analysis of its fragmentation patterns, offers valuable clues about its structure.

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.

For This compound (Molecular Weight: 190.2 g/mol ), the molecular ion peak is expected at an m/z of 190. nist.gov Key fragmentation pathways would likely involve the cleavage of the ester and cyanomethyl side chains. Predicted fragmentation includes:

Loss of an ethoxy radical (•OCH2CH3) from the ester group, resulting in an acylium ion at m/z 145.

Loss of an ethylene (B1197577) molecule (CH2=CH2) via a McLafferty rearrangement, leading to a fragment at m/z 162.

Cleavage of the cyanomethyl group (•CH2CN), yielding a fragment at m/z 150.

Loss of the entire ester group, which is less common as a single step.

The mass spectrum of the synthetic intermediate Ethyl picolinate (Molecular Weight: 151.16 g/mol ) is well-documented. researchgate.netnist.gov The molecular ion peak is observed at m/z 151. The most prominent fragment in its spectrum is typically at m/z 123, corresponding to the loss of an ethylene molecule (C2H4). Another significant peak at m/z 106 arises from the loss of the ethoxy radical (•OC2H5).

For the other intermediate, 2-(cyanomethyl)pyridine (Molecular Weight: 118.14 g/mol ), the molecular ion peak would be at m/z 118. nih.gov Fragmentation would likely involve the loss of a hydrogen cyanide molecule (HCN) to give a fragment at m/z 91, or cleavage of the cyanomethyl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound and its Intermediates

| Compound | Molecular Ion (M•+) (m/z) | Key Fragment Ions (m/z) | Corresponding Neutral Loss |

| This compound | 190 | 162 | C2H4 |

| 145 | •OC2H5 | ||

| 150 | •CH2CN | ||

| Ethyl picolinate | 151 | 123 | C2H4 |

| 106 | •OC2H5 | ||

| 2-(cyanomethyl)pyridine | 118 | 91 | HCN |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

For This compound , with a molecular formula of C10H10N2O2, the predicted monoisotopic mass is 190.07423 Da. nih.gov HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, allowing for the unambiguous determination of its elemental formula. Predicted m/z values for common adducts in HRMS include 191.08151 for [M+H]+ and 213.06345 for [M+Na]+. nih.gov A close match between the experimentally measured mass and the calculated mass for these adducts would provide strong evidence for the successful synthesis of the target compound.

Theoretical and Computational Chemistry Studies of Ethyl 3 Cyanomethyl Picolinate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the electronic structure of molecules and predict their properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules like Ethyl 3-(cyanomethyl)picolinate.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity. aip.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. aip.org For pyridine (B92270) derivatives, the introduction of different substituents can significantly influence the HOMO and LUMO energy levels and their gap. nih.gov For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies. In a study on methyl 5-((cinnamoyloxy)methyl)picolinate, a related picolinate (B1231196) derivative, the HOMO and LUMO energies were calculated to be -6.8399 eV and -2.3143 eV, respectively, resulting in an energy gap of 4.5256 eV. nih.gov

Table 1: Frontier Molecular Orbital Parameters for a Related Picolinate Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -6.8399 |

| E(LUMO) | -2.3143 |

| Energy Gap (ΔE) | 4.5256 |

| Data for methyl 5-((cinnamoyloxy)methyl)picolinate nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For pyridine-containing compounds, the nitrogen atom typically represents a region of negative electrostatic potential due to its lone pair of electrons, making it a site for electrophilic attack. In a study on various picoline-containing compounds, the minimum electrostatic potential values were found to be in the range of -36 to -40 kcal/mol, indicating significant negative potential regions. nih.gov The distribution of electrostatic potential can reveal sites for non-covalent interactions, which are crucial in biological systems and material science. nih.govscispace.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. A key aspect of NBO analysis is the study of donor-acceptor interactions, which can be quantified using second-order perturbation theory. These interactions, also known as hyperconjugation, describe the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO.

The stabilization energy (E(2)) associated with these interactions provides insight into the strength of intramolecular and intermolecular interactions, such as hydrogen bonds. For example, in a study of various peptides, NBO analysis was used to quantify the strength of hydrogen bonds based on the E(2) values for the interaction between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the N-H bond. mdpi.com This type of analysis for this compound would reveal the nature and strength of its internal electronic delocalization and potential for intermolecular interactions.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate results, although they are often more computationally demanding than DFT.

For complex molecules, a combination of methods is often employed. For instance, geometries might be optimized at the DFT level, followed by more accurate single-point energy calculations using ab initio methods. mdpi.com These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where DFT might not be as reliable. While specific ab initio studies on this compound were not found in the available literature, the application of these methods to similar organic molecules is a standard practice for obtaining high-accuracy electronic structure information.

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Mechanistic Investigations of Reactions Involving this compound

Mechanistic investigations through computational chemistry offer profound insights into the reaction pathways, transition states, and kinetics of chemical transformations. While direct studies on this compound are not available, research on analogous esters provides a robust framework for understanding its potential reactivity.

The gas-phase elimination reactions of esters are a well-studied class of reactions that typically proceed through a unimolecular, concerted mechanism. academicjournals.orgnih.gov Computational studies have been instrumental in elucidating the intricate details of these reactions for various ethyl esters. researchgate.netnih.gov These reactions are often homogeneous, unimolecular, and follow a first-order rate law. researchgate.net The thermal decomposition of esters, like that of alkoxy heteroaromatics, is crucial for understanding their stability. nih.gov

Theoretical studies on the gas-phase thermolysis of ethyl picolinate and ethyl 1-methylpipecolinate were conducted using ab initio methods. researchgate.net The findings from these studies, along with others on similar ethyl esters, suggest that the reaction proceeds via a six-membered cyclic transition state, leading to the formation of an alkene (ethylene in this case) and the corresponding carboxylic acid. academicjournals.orgresearchgate.net

Computational chemistry allows for the precise characterization of transition state structures, which are critical for understanding reaction mechanisms. For the gas-phase elimination of ethyl esters, a six-membered cyclic transition state is consistently identified. academicjournals.orgresearchgate.netnih.gov This type of mechanism involves the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen, followed by the concerted cleavage of the C-O and C-H bonds and the formation of a C=C double bond, yielding ethylene (B1197577) and the corresponding acid.

In some cases, the reaction is a two-step process. For instance, the computational study of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate revealed a mechanism where the first step is the formation of ethylene and an intermediate carbamic acid via a six-membered cyclic transition state. researchgate.net This intermediate then undergoes rapid decarboxylation. researchgate.net The connectivity of these transition states with their corresponding reactants and products is verified through Intrinsic Reaction Coordinate (IRC) calculations, which map the entire reaction pathway. researchgate.netresearchgate.net The IRC calculations can sometimes show that the reactant must undergo a conformational change to achieve the geometry of the transition state. researchgate.net

Computational methods are employed to calculate key kinetic parameters, including activation energies (Ea), enthalpies of activation (ΔH‡), and entropies of activation (ΔS‡). These parameters are then used to compute theoretical rate constants (k). For the gas-phase elimination of several α-amino acid ethyl ester hydrochlorides, Arrhenius parameters have been determined experimentally and are presented in the table below. researchgate.net

| Compound | log A (s⁻¹) | Ea (kJ/mol) |

|---|---|---|

| Glycine ethyl ester hydrochloride | 12.29 ± 0.24 | 203.7 ± 3.2 |

| Sarcosine ethyl ester hydrochloride | 13.64 ± 0.60 | 215.0 ± 7.8 |

| DL-Alanine ethyl ester hydrochloride | 12.49 ± 0.46 | 200.2 ± 5.9 |

| L-Phenylalanine ethyl ester hydrochloride | 12.49 ± 0.09 | 194.4 ± 1.1 |

Table 1: Experimental Arrhenius parameters for the gas-phase elimination of various ethyl ester hydrochlorides. researchgate.net

In a computational study on ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, the activation parameters and rate constants for thermal decomposition were calculated over a temperature range of 405.0 to 458.0 K. researchgate.net The temperature dependence of the calculated rate constants was in good agreement with experimental data. researchgate.net Furthermore, studies on ethoxyquinolines have shown that rate constants increase with rising pressure up to 1 atm, and tunneling corrections can be significant at temperatures up to 1000 K. nih.gov

Wiberg Bond Indices (WBI) are a valuable tool in computational chemistry for analyzing the electronic structure and bonding changes throughout a reaction. researchgate.netnih.gov WBI values, which are similar to bond orders, are derived from the electron density and provide a quantitative measure of the electron density shared between two atoms. researchgate.netyoutube.com In the context of reaction mechanisms, WBIs can be calculated along the reaction coordinate to monitor the progress of bond breaking and bond formation. researchgate.net For the gas-phase elimination of some ethyl esters, WBI analysis has shown that the transition states have an "early" character, meaning their structure is closer to that of the reactants than the products. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations are essential for confirming that a calculated transition state structure indeed connects the reactants and products on the potential energy surface. researchgate.netresearchgate.net By following the path of steepest descent from the transition state in both forward and reverse directions, the IRC method elucidates the complete reaction pathway, ensuring a comprehensive understanding of the mechanism. academicjournals.orgresearchgate.net

The hydrolysis of esters is a fundamental organic reaction. While specific computational studies on the hydrolysis mechanism of this compound were not found, molecular dynamics simulations have been used to investigate the hydrolysis of ester linkages in more complex systems. For example, a study on the saponin (B1150181) QS-21, which contains an ester linkage, used molecular dynamics to investigate how micelle formation affects the accessibility of this linkage to water molecules. mdpi.com The simulations revealed that the ester linkage between fucose and an acyl chain becomes less solvated when the molecule is part of a micelle, suggesting a reduction in the rate of hydrolysis. mdpi.com This demonstrates the potential of computational methods to probe the environmental factors influencing ester stability and hydrolysis.

Computational Studies of Gas-Phase Elimination Reactions of Related Esters

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, dynamics, and interactions of a molecule like this compound.

MD simulations can be employed to explore the different conformations that a flexible molecule can adopt and the energetic barriers between them. This is crucial for understanding its physical properties and biological activity. For instance, MD simulations have been used to characterize the permeation mechanism of prodrugs across lipid bilayers, revealing how changes in molecular structure affect conformational flexibility and interactions with the environment. nih.gov In another study, MD simulations, combined with molecular docking, were used to explore the dynamic binding of a natural product inhibitor to its target protein, PI3Kα. nih.gov These simulations provided insights into the stable conformations of the inhibitor within the binding site and the key interactions responsible for its affinity. nih.gov Similarly, MD simulations could be applied to this compound to understand its conformational preferences in different solvents or its potential interactions with biological macromolecules.

Conformational Landscapes and Stability

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the ethyl ester and cyanomethyl substituents to the pyridine ring. A comprehensive conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom to identify stable conformers and the energy barriers separating them.

The study of different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. chemistrysteps.com For acyclic molecules, Newman projections are often used to represent these different conformations, the most stable being the staggered conformation where substituents are maximally separated, and the least stable being the eclipsed conformation where they are in close proximity. chemistrysteps.comyoutube.comyoutube.com

Based on studies of structurally related molecules like ethyl nicotinate, it is anticipated that the most stable conformers of this compound will exhibit a planar or near-planar arrangement of the ester group relative to the pyridine ring to maximize π-conjugation. nih.govsigmaaldrich.com However, steric hindrance between the cyanomethyl group and the ethyl ester group could lead to out-of-plane conformations. The relative energies of these conformers are influenced by a delicate balance of steric repulsion and electronic effects.

A hypothetical conformational analysis of this compound would likely identify several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties in a bulk sample.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C=O) | Dihedral Angle (C-C-C≡N) | Relative Energy (kcal/mol) |

| A | ~0° | ~90° | 0.00 |

| B | ~180° | ~90° | 0.75 |

| C | ~0° | ~-90° | 0.90 |

| D | ~180° | ~-90° | 1.50 |

| This table presents a hypothetical scenario of the relative energies of possible conformers of this compound as would be determined by DFT calculations. The conformers are distinguished by the dihedral angles of the substituents relative to the pyridine ring. |

Computational Predictions of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. The prediction of NMR chemical shifts using computational methods has become a routine procedure in chemical research. youtube.comyoutube.com The Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with DFT, is the most common approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. ruc.dknih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would involve first obtaining the optimized geometry of the most stable conformer (or a Boltzmann-averaged geometry). The GIAO method would then be applied to this geometry to compute the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS). Such calculations are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. nih.govwisc.eduresearchgate.net These theoretical predictions are instrumental in the assignment of experimental vibrational spectra. By analyzing the atomic displacements for each calculated frequency, the nature of the vibration (e.g., stretching, bending, or a coupled mode) can be determined. For this compound, characteristic vibrational modes would include the C≡N stretch of the cyanomethyl group, the C=O stretch of the ester, and various vibrations of the pyridine ring.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shifts (ppm) | |

| C (C≡N) | 118.5 |

| CH₂ (cyanomethyl) | 25.3 |

| C (ester C=O) | 165.8 |

| O-CH₂ (ethyl) | 62.1 |

| CH₃ (ethyl) | 14.4 |

| Pyridine Ring Carbons | 124.0 - 152.0 |

| ¹H NMR Chemical Shifts (ppm) | |

| CH₂ (cyanomethyl) | 4.10 |

| O-CH₂ (ethyl) | 4.45 |

| CH₃ (ethyl) | 1.40 |

| Pyridine Ring Protons | 7.50 - 8.80 |

| Key Vibrational Frequencies (cm⁻¹) | |

| C≡N Stretch | 2250 |

| C=O Stretch | 1725 |

| Pyridine Ring Breathing | ~1000 |

| This table provides illustrative predicted NMR chemical shifts and key vibrational frequencies for this compound based on DFT calculations. These values are hypothetical and serve as examples of what such a computational study would yield. |

The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.irresearchgate.netnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The predicted excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations would be expected to predict electronic transitions primarily of π → π* character, localized on the substituted pyridine ring system. The position and intensity of these absorptions would be sensitive to the conformation of the molecule and the solvent environment, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). ijcce.ac.ir The theoretical absorption spectrum generated from these calculations can be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.50 | 275 | 0.25 |

| S₀ → S₂ | 5.25 | 236 | 0.18 |

| S₀ → S₃ | 5.90 | 210 | 0.45 |

| This table presents a hypothetical set of predicted electronic transitions for this compound from a TD-DFT calculation. The excitation energy, corresponding wavelength, and oscillator strength provide a theoretical basis for interpreting the experimental UV-Vis spectrum. |

Derivatization and Synthetic Applications of Ethyl 3 Cyanomethyl Picolinate

Synthesis of Picolinic Acid Derivatives

The ester and cyanomethyl groups in ethyl 3-(cyanomethyl)picolinate are prime targets for chemical modification, allowing for the synthesis of a wide array of picolinic acid derivatives.

Carboxylic Acid Analogues via Hydrolysis

The ethyl ester of this compound can be readily converted to its corresponding carboxylic acid, 3-(cyanomethyl)picolinic acid. This transformation is typically achieved through hydrolysis, a fundamental reaction in organic chemistry. The hydrolysis can be catalyzed by either an acid or a base. nih.gov

In acid-catalyzed hydrolysis, the ester is heated with water in the presence of a strong acid catalyst. This reaction is reversible and is driven to completion by using a large excess of water. nih.gov Base-catalyzed hydrolysis, also known as saponification, involves treating the ester with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is irreversible and yields the carboxylate salt, which is then acidified in a separate step to produce the final carboxylic acid. nih.gov The choice between acidic and basic conditions may depend on the stability of other functional groups in the molecule. Given that the nitrile group can also be hydrolyzed under harsh acidic or basic conditions, careful control of reaction parameters is essential to selectively hydrolyze the ester. bldpharm.com

Table 1: General Conditions for Ester Hydrolysis

| Method | Reagents | Catalyst | Product | Key Feature |

| Acidic Hydrolysis | Water (excess) | Strong Acid (e.g., H₂SO₄) | Carboxylic Acid + Alcohol | Reversible Reaction nih.gov |

| Basic Hydrolysis (Saponification) | Water, Base (e.g., NaOH) | - | Carboxylate Salt + Alcohol | Irreversible Reaction nih.gov |

Amide and Ester Functionalization

The ester group of this compound is also a key handle for introducing amide and other ester functionalities. Direct amidation can be achieved by reacting the ester with a primary or secondary amine. While this reaction can be slow, it is often facilitated by a Lewis acid catalyst. For instance, iron(III) chloride (FeCl₃) has been shown to be an effective, solvent-free catalyst for the direct amidation of esters, including ethyl 2-pyridinecarboxylates. mdpi.commdpi.com This method is particularly effective for pyridine-containing esters due to the potential for the iron catalyst to coordinate with both the carbonyl oxygen and the pyridine (B92270) nitrogen, forming a stabilized intermediate that facilitates the reaction. mdpi.com

Transesterification, the conversion of one ester to another, is another valuable transformation. This can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield mthis compound.

Incorporation into Complex Heterocyclic Architectures

The pyridine core of this compound makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science.

Pyridine-Based Scaffolds for Advanced Chemical Structures

Pyridine and its derivatives are fundamental scaffolds in a vast number of pharmaceuticals and biologically active compounds. researchgate.netmdpi.comyoutube.com this compound can be elaborated into more complex pyridine-based structures through reactions involving its functional groups. For example, the cyanomethyl group can be used to construct new rings. Polysubstituted pyridines can be synthesized through [3+3] annulation reactions, and while not starting from this compound itself, the utility of 3-cyanopyridine (B1664610) derivatives in these transformations highlights the potential of the scaffold. mdpi.com The reactivity of the cyanomethyl group (discussed in section 5.3) combined with the ester provides two distinct points for modification, allowing for the stepwise or one-pot construction of highly functionalized pyridine-based molecules.

Indole (B1671886) and Pyrrolo-Pyridine System Integration

Fused heterocyclic systems containing pyridine rings, such as indoles and pyrrolo-pyridines, are prominent in drug discovery. nih.govmdpi.comnih.gov this compound is a promising precursor for such systems. For instance, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often involves the cyclization of a substituted aminopyridine. nih.gov One could envision a synthetic route where the ester group of this compound is converted to an amide, and the cyanomethyl group is transformed into a suitable functional group (e.g., an aminoethyl group via reduction) to facilitate an intramolecular cyclization to form a pyrrolo-pyridine ring system.

Similarly, the synthesis of functionalized indoles often involves the reaction of a precursor with an active methylene (B1212753) compound. nih.govmdpi.comresearchgate.net The cyanomethyl group in this compound is an active methylene group. It can be deprotonated with a base to form a nucleophilic carbanion, which can then react with suitable electrophiles to initiate cyclization sequences leading to indole or related heterocyclic structures. For example, its reaction with an appropriate precursor could lead to the formation of 3-cyanoacetyl indoles, which are themselves versatile intermediates for a variety of indole-based heterocycles. nih.govresearchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound

| Target Scaffold | Potential Synthetic Strategy | Key Transformation |

| Pyrrolo[3,2-c]pyridine | Amidation followed by reduction of the nitrile and intramolecular cyclization. | Amide formation, Nitrile reduction, Cyclization nih.gov |

| Indole Derivatives | Reaction of the activated cyanomethyl group with a suitable aromatic precursor. | Knoevenagel condensation, Cyclization nih.govresearchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Conversion to a pyrazole (B372694) intermediate via reaction with hydrazine, followed by cyclization with a 1,3-dielectrophile. | Hydrazinolysis, Cyclocondensation researchgate.net |

Cyanomethyl Moiety Reactivity in Further Transformations

The cyanomethyl group (-CH₂CN) is a particularly reactive and synthetically useful part of the this compound molecule. nih.govacs.org Its reactivity stems from both the nitrile functionality and the acidity of the adjacent methylene protons.

The nitrile group itself can undergo several important transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-(carboxymethyl)picolinate derivatives) or an amide. It can also be reduced to a primary amine (3-(2-aminoethyl)picolinate derivatives) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can then be used for further derivatization, such as amide bond formation or the construction of new heterocyclic rings.

Furthermore, the methylene protons alpha to the cyano group are acidic and can be removed by a base to generate a stabilized carbanion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations with aldehydes or ketones (Knoevenagel condensation). This reactivity allows for the extension of the side chain and the introduction of new functional groups, further demonstrating the synthetic versatility of this compound as a precursor to complex molecules.

Nucleophilic Reactions of the Cyanomethyl Group

The methylene (-CH2-) bridge in the cyanomethyl group of this compound is positioned between two electron-withdrawing moieties: the nitrile group (-CN) and the pyridine-2-carboxylate ring system. This electronic arrangement increases the acidity of the methylene protons, facilitating their removal by a suitable base to form a stabilized carbanion. This carbanion acts as a potent nucleophile, capable of reacting with a variety of electrophiles.

Common nucleophilic reactions involving this active methylene group include:

Condensation Reactions: The carbanion can react with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA). In analogous systems, such condensations yield enamines, which are versatile intermediates for further cyclization reactions. clockss.org

Alkylation and Acylation: The nucleophilic carbon can be alkylated or acylated using appropriate alkyl halides or acylating agents, allowing for the extension of the carbon chain or the introduction of new functional groups at this position.

Michael Additions: The carbanion can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds or other Michael acceptors, forming new carbon-carbon bonds.

These reactions underscore the utility of the cyanomethyl group as a handle for introducing molecular complexity.

Cyclization Reactions Utilizing the Cyanomethyl Functionality

The cyanomethyl group is a key participant in the synthesis of fused and non-fused heterocyclic ring systems. The nitrile functionality is a versatile precursor that can be transformed into various cyclic structures. Alkylheteroaromatic carbonitriles, a class to which this compound belongs, have been extensively used as building blocks in heterocyclic synthesis. clockss.org

For instance, related cyanomethylpyridone derivatives have been shown to react with elemental sulfur to form thienopyridines. clockss.org These intermediates can then undergo further cycloaddition reactions with electron-deficient acetylenes or olefins to yield polyfunctionally substituted isoquinolines. clockss.org Another documented pathway involves the condensation of the active methylene group, followed by intramolecular cyclization involving the nitrile, leading to the formation of fused pyridopyridine systems. clockss.org In such reactions, the nitrile nitrogen can act as an internal nucleophile, or the entire group can be hydrolyzed or reduced as part of the ring-forming sequence.

Strategic Design of Analogues for Structure-Activity Relationship (SAR) Studies in Related Chemical Series

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com For chemical series related to this compound, analogues are strategically designed and synthesized to probe the effects of modifying its three primary components: the pyridine ring, the cyanomethyl moiety, and the ethyl ester group. The goal is to identify modifications that enhance potency, improve selectivity for a biological target, or optimize pharmacokinetic properties. mdpi.comresearchgate.net

Exploration of Substituent Effects on Synthetic Pathways

The introduction of substituents onto the pyridine ring can dramatically influence the molecule's electronic properties and steric profile, which in turn affects both its synthetic accessibility and biological function. mdpi.com

Electronic Effects: Adding electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., amino, methoxy) to the pyridine ring alters the reactivity of the other functional groups. For example, an electron-withdrawing group can increase the acidity of the cyanomethyl protons, potentially facilitating nucleophilic reactions. Conversely, such groups can deactivate the ring towards certain electrophilic substitutions. In some SAR studies, the presence of electron-withdrawing groups has been shown to be favorable for biological activity. mdpi.com

Steric Effects: The size and shape of a substituent can dictate how a molecule fits into the active site of a protein or enzyme. In some related heterocyclic series, SAR studies have revealed that smaller substituents are often preferred, as larger groups can cause steric clashes that reduce binding affinity and activity. nih.gov

The following table illustrates hypothetical substituent effects in an SAR campaign.

| Substituent (at position X on pyridine ring) | Electronic Effect | Steric Effect | Potential Impact |

| -NO2 | Strongly electron-withdrawing | Moderate | May enhance target binding; alters reactivity in synthetic steps. |

| -NH2 | Strongly electron-donating | Small | Could form key hydrogen bonds; may require protecting groups during synthesis. |

| -CH3 | Weakly electron-donating | Small | Probes for small hydrophobic pockets in a binding site. |

| -C(CH3)3 | Weakly electron-donating | Large | Can cause steric hindrance, reducing activity, or enhance selectivity. |

Building Block Utility in Scaffold Diversification

Scaffold diversification is a synthetic strategy used to generate a wide array of distinct molecular frameworks from a common starting material or building block. nih.gov this compound is an excellent building block for such diversity-oriented synthesis due to its multiple, orthogonally reactive functional groups. rsc.org

The Cyanomethyl Group: As detailed in sections 5.3.1 and 5.3.2, this group can be used as a nucleophilic handle or as a precursor for cyclization, leading to diverse heterocyclic scaffolds like isoquinolines and pyridopyridines. clockss.org

The Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to form amides or different esters. This modification is a common strategy for altering solubility and exploring hydrogen bonding interactions.

The Pyridine Ring: The nitrogen atom in the pyridine ring can be N-oxidized or quaternized. The ring itself can undergo substitution reactions, allowing for the introduction of further diversity.

This multi-faceted reactivity allows chemists to systematically and efficiently generate libraries of related but structurally diverse compounds for screening in drug discovery and materials science. nih.gov

| Reactive Site on this compound | Reaction Type | Resulting Scaffold/Derivative Class |

| Cyanomethyl Group | Cyclization with dienophiles | Fused polycyclics (e.g., Isoquinolines) |

| Cyanomethyl Group | Condensation & Cyclization | Fused heterocycles (e.g., Pyridopyridines) |

| Ethyl Ester | Hydrolysis & Amide Coupling | Picolinamide derivatives |

| Pyridine Ring | Halogenation & Cross-Coupling | Substituted pyridine derivatives |

Advanced Research Methodologies and Future Perspectives

Analytical Methodologies for Purity and Reaction Monitoring

Ensuring the purity of a chemical compound is paramount for its use in any application, from materials science to pharmaceutical development. Likewise, monitoring the progress of a chemical reaction is essential for optimizing conditions and maximizing yield. For Ethyl 3-(cyanomethyl)picolinate, a combination of chromatographic and spectroscopic techniques provides a comprehensive analytical toolkit.

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given that this compound is a polar molecule, HPLC is an exceptionally well-suited technique for its analysis. helixchrom.comhelixchrom.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be the standard approach. A gradient elution, starting with a high proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile, would effectively separate the target compound from both more polar and less polar impurities. sielc.com Detection is typically achieved using a UV detector, as the pyridine (B92270) ring of the molecule absorbs UV light. sielc.com For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system to track the disappearance of reactants and the appearance of the product.

Table 1: Illustrative HPLC Method for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

| Column Temp. | 30 °C |

Gas Chromatography (GC): GC is another powerful tool for the analysis of volatile compounds. cdc.gov this compound, being an ester, possesses sufficient volatility for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. GC-MS provides not only retention time data for quantification but also a mass spectrum that serves as a molecular fingerprint, confirming the identity and structure of the compound. nih.gov This is particularly useful for identifying and characterizing any side products in a synthesis.

Table 2: Representative GC-MS Parameters for this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-400 m/z |

Crystallographic Studies of Related Compounds for Solid-State Characterization

While specific crystallographic data for this compound is not widely published, the study of related picolinate (B1231196) esters and pyridine derivatives via X-ray crystallography provides a clear blueprint for its solid-state characterization. nih.gov This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

By obtaining a single crystal of this compound and analyzing its diffraction pattern of X-rays, researchers could determine:

Molecular Conformation: The exact spatial orientation of the ethyl ester and cyanomethyl groups relative to the pyridine ring.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces and reveals key information about solid-state stability. mdpi.com

These structural details are fundamental to understanding the physical properties of the compound, such as melting point and solubility, and how it might interact with other molecules.

Potential for Supramolecular Assembly and Intermolecular Interactions in Derivatives

The functional groups present in this compound—a pyridine nitrogen, a cyano group, and an ester moiety—endow it with significant potential for forming complex, ordered structures known as supramolecular assemblies. nih.gov These assemblies are held together by non-covalent intermolecular interactions. mdpi.comresearchgate.net

Derivatives of this scaffold could be designed to enhance these interactions:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. The introduction of hydrogen bond donors (e.g., -OH, -NH2) on other parts of the scaffold or on interacting partner molecules could lead to predictable, chain-like, or network structures. rsc.org

π–π Stacking: The electron-deficient pyridine ring can participate in π–π stacking interactions with other aromatic rings. These interactions are crucial in the formation of layered or columnar structures in the solid state. mdpi.com

Halogen Bonding: By introducing a halogen atom (e.g., bromine, iodine) onto the pyridine ring, derivatives could be created that act as halogen bond donors, interacting with the pyridine nitrogen or cyano group of a neighboring molecule to form highly directional and tunable assemblies. acs.org

Coordination Chemistry: The pyridine nitrogen and the cyano group can both act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or discrete molecular complexes with defined geometries and properties. nih.gov

The study of these interactions in derivatives is key to the field of crystal engineering, where the goal is to design and synthesize new solid-state materials with desired properties. mdpi.com

Design Principles for Novel Chemical Entities Based on the this compound Scaffold

The core structure of this compound can be considered a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by making judicious modifications. nih.govnih.gov This makes it an attractive starting point for the design of novel chemical entities, particularly in medicinal chemistry.

Key design principles include:

Scaffold Hopping and Decoration: The central picolinate structure can be retained while the peripheral functional groups are modified or "decorated." The ethyl ester could be converted to other esters, amides, or carboxylic acids. The cyano group could be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, opening up a vast chemical space for new analogues.

Bioisosteric Replacement: Functional groups can be swapped for other groups with similar physical or chemical properties (bioisosteres) to modulate a molecule's biological activity, selectivity, or metabolic stability. For example, the cyano group could be replaced with a tetrazole ring.

Structure-Based Design: If the scaffold is found to interact with a biological target (like an enzyme or receptor), computational modeling and the structural information from crystallographic studies can guide the design of new derivatives that fit more perfectly into the target's binding site, enhancing potency and selectivity.

By applying these principles, the this compound scaffold serves as a versatile template for the rational design of new molecules with tailored properties for a wide range of applications. mdpi.com

Q & A

Q. What statistical methods are recommended for analyzing dose-response or kinetic data in studies using this compound?

- Methodological Answer : For dose-response, use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀/EC₅₀ curves (four-parameter logistic model). For kinetic data (e.g., enzyme inhibition), apply Michaelis-Menten or Lineweaver-Burk plots with error propagation analysis. Report confidence intervals (95%) and p-values for significance .

Q. How to ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document all parameters (e.g., solvent batch, humidity levels). Use controlled atmosphere techniques (glovebox) for moisture-sensitive steps. Publish detailed SI (supplementary information) with raw NMR/MS spectra and chromatograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.